2-Fluoro-N-methoxy-N-methylacetamide
Overview
Description
2-Fluoro-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C4H8FNO2. It is a colorless to yellow liquid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a fluorine atom, a methoxy group, and a methyl group attached to an acetamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-N-methoxy-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroacetamide with methanol and methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide ions replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
2-Fluoro-N-methoxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
2-Fluoroacetamide: Similar structure but lacks the methoxy and methyl groups.
N-Methoxy-N-methylacetamide: Similar structure but lacks the fluorine atom.
2-Fluoro-N-methylacetamide: Similar structure but lacks the methoxy group.
Uniqueness: 2-Fluoro-N-methoxy-N-methylacetamide is unique due to the presence of all three functional groups: the fluorine atom, the methoxy group, and the methyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDGUPMUKOMHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CF)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide in organic synthesis?
A1: This compound serves as a valuable reagent in the Julia-Kocienski olefination reaction []. This reaction is a powerful tool for creating carbon-carbon double bonds with defined stereochemistry, a crucial aspect in synthesizing complex molecules. Specifically, 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide enables the introduction of a Z-α-fluorovinyl Weinreb amide unit, a versatile building block in organic synthesis [].
Q2: How is 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide synthesized?
A2: The synthesis involves a condensation reaction between two primary building blocks: 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide and 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. This reaction exhibits high Z-selectivity, yielding the desired product in good yield (76%) [].
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